2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylpiperazine with 6-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)piperazin-1-yl derivatives
- Arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil
Uniqueness
What sets 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine apart from similar compounds is its unique combination of the piperazine and pyrimidine moieties.
Properties
CAS No. |
1333960-52-3 |
---|---|
Molecular Formula |
C16H21N5O |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N5O/c1-12-11-15(17)19-16(18-12)21-9-7-20(8-10-21)13-3-5-14(22-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H2,17,18,19) |
InChI Key |
WWRSSRARYYRUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.